REACTION_CXSMILES
|
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[CH:9][NH:10][CH:11]=1.CS>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH:6]1[C:7]2[N:8]([CH:9]=[N:10][CH:11]=2)[C:3](=[S:2])[NH:4][N:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC(NN=CC=1N=CNC1)=S
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 164.5 gm
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=2N(C(NN1)=S)C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |